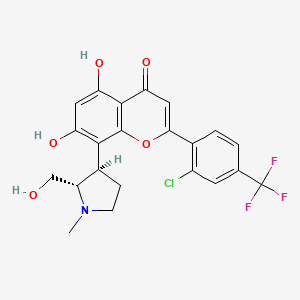

(2S,3R)-Voruciclib

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19ClF3NO5 |

|---|---|

Molecular Weight |

469.8 g/mol |

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |

InChI |

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m0/s1 |

InChI Key |

MRPGRAKIAJJGMM-GXTWGEPZSA-N |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Voruciclib Referring to the Active Compound As Typically Studied in Preclinical Research

Selective Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Voruciclib's primary mechanism involves the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex. nih.govresearchgate.net This complex phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for the transcriptional elongation of many genes, particularly those with short half-lives that encode for pro-survival proteins. ashpublications.orgfrontiersin.org By inhibiting CDK9, voruciclib (B612172) effectively represses the expression of these key survival genes in cancer cells. researchgate.netelsevierpure.com

Voruciclib demonstrates selectivity for the CDK subfamily of kinases, with its most potent activity directed against CDK9. researchgate.net However, it also exhibits inhibitory activity against other CDKs involved in cell cycle control, such as CDK1, CDK4, and CDK6. researchgate.net This profile distinguishes it as a CDK-selective inhibitor rather than a pan-kinase inhibitor. nih.gov Preclinical studies have quantified its binding affinity (Ki) against various CDKs, highlighting its potent effect on CDK9. researchgate.netselleckchem.com

Table 1: Comparative Kinase Binding Affinities (Ki) of Voruciclib

| Kinase Target | Binding Affinity (Ki) (nM) |

|---|---|

| CDK9/cyclin T1 | 0.626 - <5 nM |

| CDK1/cyclin B | 9.1 nM |

| CDK4/cyclin D1 | 6.8 nM |

| CDK6/cyclin D3 | ~5-10 nM (Potent Activity) |

Data sourced from multiple preclinical kinase assays. The range for CDK9 reflects values from different studies. Potent activity against CDK6 is noted, though specific Ki values vary across reports. researchgate.netselleckchem.com

A key characteristic of voruciclib is its refined selectivity profile compared to first-generation, pan-CDK inhibitors like flavopiridol. nih.gov While both compounds inhibit CDK9, voruciclib was developed to have greater specificity, potentially reducing off-target toxicities. nih.govnih.gov Structural differences between the two molecules, particularly in the C and D rings of the flavonoid scaffold, are thought to contribute to these distinct target profiles. researchgate.netnih.gov

Research comparing their kinase inhibition profiles reveals that voruciclib has significantly reduced activity against kinases outside the CDK family. researchgate.net A notable difference is seen with Intestinal Cell Kinase (ICK) and Male Germ Cell-Associated Kinase (MAK). Flavopiridol demonstrates equipotent activity against both its intended target, CDK9, and the off-target kinase MAK. researchgate.netnih.gov In contrast, voruciclib exhibits a 100-fold greater selectivity for CDK9 over MAK, indicating a more focused mechanism of action and lower potential for off-target effects mediated by these kinases. researchgate.netnih.gov

Table 2: Selectivity Profile: Voruciclib vs. Flavopiridol

| Kinase Target | Voruciclib Activity | Flavopiridol Activity | Key Finding |

|---|---|---|---|

| CDK9 | Potent Inhibition | Potent Inhibition | Both are potent CDK9 inhibitors. |

| MAK | Low Activity | Equipotent to CDK9 | Voruciclib is ~100x more selective for CDK9 than MAK. researchgate.netnih.gov |

| ICK | Low Activity | High Affinity | Voruciclib shows substantially less activity against this non-CDK target. researchgate.netnih.gov |

This table summarizes the differential activity against key off-target kinases, highlighting voruciclib's enhanced selectivity.

Modulation of Key Oncogenic Pathways

By inhibiting CDK9, voruciclib disrupts the transcriptional program of cancer cells, leading to the downregulation of critical oncogenic proteins. This action is central to its anti-tumor effects observed in preclinical models. nih.govashpublications.org

One of the most significant consequences of CDK9 inhibition by voruciclib is the rapid transcriptional repression of the Myeloid Cell Leukemia-1 (MCL1) gene. nih.govresearchgate.netnih.gov MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family. frontiersin.org Its overexpression is a common feature in many cancers and is a well-documented mechanism of resistance to various therapies, including the BCL-2 inhibitor venetoclax (B612062). nih.govfrontiersin.orgashpublications.orgconfex.com Voruciclib's ability to decrease MCL-1 levels is therefore a key component of its therapeutic rationale. elsevierpure.comashpublications.org

The downregulation of MCL-1 by voruciclib occurs rapidly at both the mRNA and protein levels, a direct consequence of MCL-1's short half-life, which makes it highly dependent on continuous transcription. frontiersin.org

mRNA Modulation : Studies in chronic lymphocytic leukemia (CLL) cells have confirmed a rapid decrease in Mcl-1 mRNA transcripts just 6 hours after exposure to voruciclib. ashpublications.org

Protein Modulation : At the protein level, voruciclib treatment leads to a transient downregulation. In acute myeloid leukemia (AML) cell lines, MCL-1 protein levels were significantly reduced, but this effect was temporary, with levels beginning to rebound approximately 12 hours after initial treatment. nih.govresearchgate.net This transient nature suggests that intermittent dosing schedules may be effective for maintaining MCL-1 suppression. nih.govresearchgate.net

Table 3: Kinetics of Voruciclib-Induced MCL-1 Downregulation

| Molecular Level | Time to Effect | Observation in Preclinical Models |

|---|---|---|

| mRNA | ~6 hours | Rapid downregulation of Mcl-1 transcripts in CLL cells. ashpublications.org |

| Protein | ~12 hours | Transient downregulation, with protein levels beginning to rebound after 12 hours in AML cells. nih.govresearchgate.net |

This table outlines the timeline of MCL-1 suppression following voruciclib treatment based on published research.

MCL-1 is a crucial pro-survival protein that functions by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX. frontiersin.orgnih.gov This action prevents these proteins from permeabilizing the mitochondrial outer membrane, a key step in initiating the intrinsic apoptotic cell death pathway. frontiersin.orgnih.gov In many cancers, the gene for MCL-1 is frequently amplified or the protein is overexpressed, which helps tumor cells evade apoptosis and contributes to both intrinsic and acquired drug resistance. nih.gov Downregulation of MCL-1 can restore the sensitivity of cancer cells to apoptosis-inducing agents. nih.gov Research has shown that by repressing MCL-1, voruciclib can sensitize cancer cells to other treatments, such as the BCL-2 inhibitor venetoclax, creating a synergistic anti-tumor effect. nih.govresearchgate.netnih.gov

Regulation of MYC Proto-oncogene Expression and Stability

(2S,3R)-Voruciclib exerts significant control over the MYC proto-oncogene, a critical regulator of cell proliferation and growth, through a multi-faceted mechanism that affects both its gene expression and protein stability. prnewswire.com Upregulation of MYC is a hallmark of many human cancers and is often associated with a poor prognosis. prnewswire.com Voruciclib's ability to target MYC is linked to its potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a known regulator of MYC at both the transcriptional and post-translational levels. prnewswire.comprnewswire.com

Inhibition of Proteins Promoting MYC Transcription

Preclinical research demonstrates that voruciclib rapidly decreases the phosphorylation of proteins responsible for promoting the transcription of the MYC gene. prnewswire.comcancernetwork.com CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which facilitates the elongation phase of RNA transcription. nih.gov By inhibiting CDK9, voruciclib effectively suppresses the transcriptional machinery required for MYC expression. cancernetwork.comnih.govashpublications.org This leads to a downregulation of the MYC transcriptional program in cancer cells. ashpublications.orgresearchgate.net Studies in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) have confirmed that voruciclib treatment results in a significant decrease in MYC transcript levels, indicating a direct impact on its transcriptional regulation. ashpublications.orgnih.govresearchgate.net For instance, single-cell RNA sequencing (scRNA-Seq) analysis of longitudinal AML samples showed a clear downregulation of the MYC transcriptional program just 24 hours after the start of voruciclib treatment, a trend that continued for at least 15 days. ashpublications.orgresearchgate.net

Dephosphorylation of MYC at Serine 62 and its Impact on Protein Degradation

Beyond its transcriptional effects, voruciclib also modulates the stability of the MYC protein. A key post-translational modification that stabilizes the MYC protein is phosphorylation at the Serine 62 (Ser62) residue. prnewswire.comcancernetwork.comnih.gov This phosphorylation event protects MYC from degradation via the ubiquitin-proteasome pathway. nih.gov

Research has shown that voruciclib rapidly decreases the phosphorylation of MYC at Ser62. prnewswire.comcancernetwork.com An immunoblot analysis using a phospho-specific antibody revealed a dramatic reduction in Ser62 phosphorylation following voruciclib treatment. cancernetwork.com This dephosphorylation event is a critical step that promotes the instability and subsequent degradation of the MYC protein. cancernetwork.com

| Time Point | Decrease in Ser62 Phosphorylation | Change in Total MYC Protein |

|---|---|---|

| 5 minutes | ~60% | No decrease |

| 60 minutes | ~80% | Reduction begins |

| 240 minutes | Data not available | ~50% reduction |

The data indicates that the dephosphorylation of Ser62 precedes the reduction in total MYC protein, supporting the mechanism that voruciclib-induced dephosphorylation destines the MYC protein for degradation. cancernetwork.com

Differential Modulation Dynamics of MYC versus MCL1 Protein Levels

Studies comparing the effects of voruciclib on MYC and another key survival protein, Myeloid Cell Leukemia 1 (MCL1), have revealed distinct regulatory dynamics. nih.govresearchgate.net While voruciclib downregulates both proteins, the duration of this effect differs significantly. nih.govresearchgate.net

In preclinical models, voruciclib treatment leads to a major and sustained downregulation of c-Myc protein levels. nih.govresearchgate.net In contrast, the downregulation of MCL1 protein is transient, with levels beginning to rebound approximately 12 hours after the initial treatment. nih.govresearchgate.net This transient effect on MCL1 suggests the need for intermittent dosing schedules to repeatedly suppress its expression. nih.govresearchgate.net The sustained suppression of MYC, however, indicates a more lasting impact on this particular oncogene. nih.govresearchgate.net This differential modulation is a key finding, as both MYC and MCL1 are critical factors involved in the therapeutic synergy observed when voruciclib is combined with other agents like venetoclax. nih.gov

Impact on RNA Polymerase II (RNAP2) Phosphorylation and Transcriptional Elongation

Voruciclib's primary mechanism of action involves the inhibition of CDK9, a kinase that plays a crucial role in regulating gene transcription through the phosphorylation of RNA Polymerase II (RNAP2). nih.govnih.gov The P-TEFb complex, containing CDK9 as its catalytic core, phosphorylates the C-terminal domain (CTD) of RNAP2, specifically at the Serine 2 (Ser2) position. nih.gov This phosphorylation event is essential to release RNAP2 from a state of promoter-proximal pausing, allowing for productive transcriptional elongation to proceed. nih.govyoutube.com

By potently inhibiting CDK9, voruciclib treatment leads to a reduction in the phosphorylation of RNAP2. nih.govashpublications.orgnih.govelsevierpure.com This inhibition of a direct and well-characterized substrate of CDK9 effectively stalls the transcriptional process. nih.gov The consequence is a decreased expression of genes with short-lived mRNA transcripts, which notably include key oncogenes and survival proteins like MYC and MCL1. cancernetwork.comashpublications.org This mechanism underscores voruciclib's function as a transcriptional suppressor, targeting the fundamental process of gene expression in cancer cells. ashpublications.orgnih.govelsevierpure.comprovidence.org

Induction of Apoptosis

A primary outcome of voruciclib's molecular actions is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netnih.gov This is a direct consequence of the downregulation of critical anti-apoptotic proteins like MCL1 and MYC, which are essential for tumor cell survival. researchgate.netnih.govnih.gov

Research into Activation of Intrinsic Apoptotic Pathway Components (e.g., Caspase 3, PARP)

The apoptotic process initiated by voruciclib involves the activation of the intrinsic, or mitochondrial, pathway. Evidence for this comes from the observed cleavage and activation of key components of the apoptotic cascade. nih.govresearchgate.net

| Apoptotic Marker | Observation in Research | Significance | Source |

|---|---|---|---|

| Caspase-3 Cleavage | Substantially increased cleavage observed at higher concentrations. | Caspase-3 is a key executioner caspase; its cleavage signifies its activation and the commitment of the cell to apoptosis. | nih.govresearchgate.net |

| PARP Cleavage | Substantially increased cleavage observed at higher concentrations. | Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage into characteristic fragments is a hallmark of apoptosis. | nih.govresearchgate.netnih.govnih.gov |

Research in various cancer cell lines, including AML and diffuse large B-cell lymphoma (DLBCL), has consistently shown that treatment with voruciclib leads to a significant increase in the cleaved forms of both Caspase-3 and Poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov Caspase-3 is a central executioner of apoptosis, and its activation leads to the cleavage of numerous cellular substrates, including PARP, ultimately dismantling the cell. nih.gov The detection of cleaved PARP is a widely accepted indicator of apoptosis induction. nih.govnih.gov

Potential Induction of Pro-apoptotic BH3-only Proteins (e.g., BIM)

This compound, through its primary action as a cyclin-dependent kinase 9 (CDK9) inhibitor, instigates a cascade of events that culminates in the promotion of apoptosis, or programmed cell death. A key aspect of this process involves the modulation of the BCL-2 family of proteins, which are critical regulators of cell survival and death. harvard.edu Specifically, Voruciclib's mechanism impacts the availability and function of pro-apoptotic BH3-only proteins, such as BCL-2-interacting mediator of cell death (BIM). nih.govresearchgate.net

The canonical function of anti-apoptotic proteins like Myeloid Cell Leukemia-1 (MCL-1) is to sequester pro-apoptotic BH3-only proteins, thereby preventing them from initiating the apoptotic cascade. harvard.edu Voruciclib potently inhibits CDK9, a kinase essential for the transcription of short-lived proteins, including MCL-1. nih.govbiospace.com This inhibition leads to a rapid downregulation of MCL-1 messenger RNA (mRNA) and a subsequent decrease in MCL-1 protein levels. ashpublications.org

The reduction of MCL-1 protein is a critical event that disrupts the sequestration of BIM. In preclinical models of Acute Myeloid Leukemia (AML), treatment with Voruciclib has been shown to significantly decrease the amount of MCL-1 protein bound to BIM. nih.gov This dissociation effectively "frees" BIM, allowing it to exert its pro-apoptotic function. The liberated BIM can then interact with and activate pro-apoptotic effector proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization and the execution of apoptosis. nih.gov

Interestingly, some studies have observed a decrease in the total cellular levels of BIM protein following treatment with Voruciclib. nih.gov This is thought to be a secondary effect resulting from the substantial decrease in MCL-1 protein, to which BIM is normally bound and stabilized. nih.gov Despite the reduction in total BIM, the crucial outcome is the significant decrease in the MCL-1/BIM complex, which is the primary inhibitory interaction. This shift in the balance, away from sequestration and towards free, active BIM, is a key contributor to the pro-apoptotic effects of Voruciclib. nih.govresearchgate.net

The table below summarizes the effects of Voruciclib on the interaction between MCL-1 and BIM in preclinical cancer models.

| Cell Line | Treatment | Effect on MCL-1/BIM Interaction | Change in Total BIM Protein | Reference |

| MV4-11 (AML) | Voruciclib | Greatly decreased level of Mcl-1 protein bound to Bim | 30-40% decrease | nih.gov |

| THP-1 (AML) | Voruciclib | Greatly decreased level of Mcl-1 protein bound to Bim | 20-40% decrease | nih.gov |

Preclinical Efficacy Studies of Voruciclib Referring to the Active Compound

In Vitro Anti-proliferative and Apoptotic Activity

Hematologic Malignancy Cell Lines (e.g., Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, Diffuse Large B-cell Lymphoma)

Voruciclib (B612172) has shown potent anti-proliferative and apoptotic activity in a variety of hematologic cancer cell lines. In studies involving acute myeloid leukemia (AML) cell lines, voruciclib treatment induced apoptosis and was found to downregulate key proteins like Mcl-1 and c-Myc, which are crucial for cancer cell survival. nih.govnih.gov Preclinical data demonstrated that voruciclib induced apoptosis in multiple human-derived AML cell lines and patient samples. biospace.com This activity is linked to its function as a CDK9 inhibitor, which blocks the production of Mcl-1. biospace.com

In chronic lymphocytic leukemia (CLL), preclinical studies have shown that voruciclib increases apoptosis in a dose-dependent manner. ashpublications.org When tested on CLL B-cells co-cultured with bone marrow stromal cells, which mimic the protective tumor microenvironment, voruciclib showed high efficacy. ascopubs.org The mechanism is believed to involve the inhibition of CDK9, which regulates the transcription of Mcl-1, leading to potent apoptosis induction. ascopubs.org

For diffuse large B-cell lymphoma (DLBCL), voruciclib has been shown to repress Mcl-1 protein expression. nih.gov As a potent inhibitor of CDK9, the transcriptional regulator of MCL-1, voruciclib leads to tumor cell apoptosis and has demonstrated the ability to inhibit tumor growth in multiple DLBCL models. selleckchem.com In both activated B-cell (ABC) and germinal center (GC) subtypes of DLBCL, voruciclib treatment resulted in the targeted downregulation of Mcl-1. medchemexpress.comashpublications.org

Table 1: In Vitro Activity of Voruciclib in Hematologic Malignancy Cell Lines

| Cancer Type | Cell Line/Sample Type | Key Findings | Reference(s) |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | AML cell lines and primary patient samples | Induces apoptosis; downregulates Mcl-1 and c-Myc. | nih.govnih.govbiospace.com |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL B-cells | Induces dose-dependent apoptosis; effective in protective co-culture models. | ashpublications.orgascopubs.org |

Solid Tumor Cell Lines (e.g., KRAS Mutant Cancers, including Colorectal Carcinoma and Non-Small Cell Lung Carcinoma)

Voruciclib has demonstrated significant in vitro activity against various solid tumor cell lines, particularly those with KRAS mutations. prnewswire.com In preclinical studies on approximately 20 cancer cell lines with various KRAS mutations (including G12A, G12C, G12D, G12S, G12V, G13C, G13D, Q61H), voruciclib decreased viability in all tested lines. aacrjournals.org The mechanism involves the inhibition of CDK9, which leads to the downregulation of MYC, a key oncogene often overexpressed in KRAS-mutant cancers. prnewswire.comaacrjournals.org Specifically, in MIA PaCA-2 (pancreatic cancer, KRAS G12C) cells, voruciclib treatment reduced the phosphorylation of MYC on Serine 62, a site important for stabilizing the MYC protein. aacrjournals.org

This single-agent activity has been observed in cell lines from multiple cancer types, including colorectal carcinoma (CRC) and non-small cell lung carcinoma (NSCLC). aacrjournals.orgtargetedonc.com An in vitro assay involving 22 cancer cell lines with multiple KRAS mutations showed that voruciclib decreased viability with low micromolar IC50s (half maximal inhibitory concentration). targetedonc.com

Table 2: In Vitro Activity of Voruciclib in Solid Tumor Cell Lines

| Cancer Type | Cell Line Characteristics | Key Findings | Reference(s) |

|---|---|---|---|

| KRAS Mutant Cancers | ~20 lines with various KRAS mutations (e.g., G12C, G12D, G12V) | Decreased cell viability across all tested lines. | aacrjournals.org |

| KRAS Mutant Cancers | 22 lines with multiple KRAS mutations | Inhibited proliferation with low micromolar IC50s. | targetedonc.com |

| Pancreatic Cancer (KRAS G12C) | MIA PaCA-2 cell line | Reduced phosphorylation of MYC protein, leading to its destabilization. | aacrjournals.org |

In Vivo Anti-tumor Activity in Preclinical Xenograft Models

Hematologic Malignancy Xenograft Models

The anti-tumor effects of voruciclib observed in vitro have been successfully replicated in in vivo xenograft models of hematologic cancers. Preclinical studies in murine xenograft models of AML, CLL, and DLBCL have shown that voruciclib can decrease tumor growth rates and improve survival. ashpublications.orgashpublications.org In an AML cell line-derived xenograft model, an intermittent dosing schedule of voruciclib proved effective. nih.gov In models representing both ABC and GC subtypes of DLBCL, voruciclib demonstrated synergistic effects when combined with other agents, leading to enhanced tumor growth inhibition. medchemexpress.comashpublications.org

Solid Tumor Xenograft Models (e.g., KRAS Mutant Cancers)

Voruciclib has shown single-agent activity in in vivo models of KRAS-mutant solid tumors. prnewswire.com In murine xenograft models using KRAS-mutant human cancer cells from colorectal cancer (HCT-116, SW-480) and non-small cell lung cancer (H-460), oral administration of voruciclib resulted in significant tumor growth inhibition of over 50%. aacrjournals.org These findings confirm that the in vitro efficacy against KRAS-driven cancers translates to in vivo anti-tumor activity. targetedonc.comnasdaq.com

Assessment of Tumor Growth Inhibition and Survival Benefit in Murine Models

Across multiple murine models, voruciclib has consistently demonstrated significant tumor growth inhibition and survival benefits. In an AML xenograft model using MV4-11 cells, an intermittent schedule of voruciclib in combination with venetoclax (B612062) resulted in a modest median survival improvement and a 20.9% increase in lifespan (ILS). nih.gov In DLBCL xenograft models, systemic administration of voruciclib in combination with venetoclax led to greater tumor growth impediment than either agent alone. ashpublications.org Furthermore, some DLBCL models showed that this combination can lead to long-term systemic benefits. researchgate.net In KRAS-mutant solid tumor xenograft models, including CRC and NSCLC, voruciclib monotherapy achieved significant tumor growth inhibition at all tested doses. aacrjournals.org These consistent preclinical results underscore the therapeutic potential of voruciclib. ashpublications.orgashpublications.orgashpublications.org

Table 3: In Vivo Efficacy of Voruciclib in Murine Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Reference(s) |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | MV4-11 xenograft | Modest improvement in median survival; 20.9% increase in lifespan (in combination). | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | RIVA, NUDHL1, Toledo xenografts | Enhanced tumor growth inhibition and long-term systemic benefits (in combination). | ashpublications.orgresearchgate.net |

| KRAS Mutant Colorectal Cancer (CRC) | HCT-116, SW-480 xenografts | Significant tumor growth inhibition (>50%) as a single agent. | aacrjournals.org |

Research on Mechanisms of Therapeutic Resistance and Mitigation Strategies Involving Voruciclib Preclinical Focus

Role of MCL1 Overexpression in Resistance to Apoptosis-Inducing Agents (e.g., Venetoclax)

Overexpression of the anti-apoptotic protein MCL1, a member of the B-cell lymphoma 2 (BCL-2) family, is a well-established mechanism of both intrinsic and acquired resistance to apoptosis-inducing agents like venetoclax (B612062). nih.govresearchgate.net Venetoclax selectively inhibits BCL-2, but cancer cells can compensate for this by upregulating MCL1, thereby evading programmed cell death (apoptosis). confex.com

Preclinical studies have demonstrated that Voruciclib (B612172) can effectively counter this resistance mechanism. As a potent inhibitor of CDK9, Voruciclib blocks the transcription of the MCL1 gene, leading to the rapid downregulation of MCL1 protein levels. nih.govresearchgate.net This action restores the cells' sensitivity to BCL-2 inhibition.

Key Preclinical Findings:

Synergistic Apoptosis: In preclinical models of Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), the combination of Voruciclib and venetoclax has been shown to induce synergistic apoptosis. nih.govnih.gov Voruciclib's ability to suppress MCL1 is dominant over the compensatory upregulation of MCL1 sometimes seen with venetoclax treatment alone. ashpublications.org

Transient Downregulation: Research indicates that the downregulation of MCL1 by Voruciclib can be transient. In some AML cell lines, MCL1 protein levels were observed to rebound approximately 12 to 24 hours after a single treatment. nih.govashpublications.org This finding is crucial for designing effective therapeutic strategies.

Overcoming Resistance: Voruciclib has demonstrated the ability to overcome venetoclax resistance in preclinical models. nih.govashpublications.org By depleting MCL1, Voruciclib re-sensitizes resistant cancer cells to the pro-apoptotic effects of venetoclax. confex.com

nih.govnih.govresearchgate.netnih.govnih.govashpublications.org| Cancer Model | Agent(s) | Key Finding | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) Cell Lines & Patient Samples | Voruciclib + Venetoclax | Synergistic induction of apoptosis; Voruciclib transiently downregulates MCL1, a key venetoclax resistance mechanism. | |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenografts | Voruciclib + Venetoclax | Combination leads to model-dependent tumor cell apoptosis and tumor growth inhibition by repressing MCL1. | |

| AML Cell Lines (MV4-11, THP-1) | Voruciclib | MCL1 protein levels are transiently downregulated, rebounding after 12 hours, suggesting the need for intermittent dosing. |

Contribution of MYC Dysregulation to Drug Resistance in Preclinical Cancer Models (e.g., in Ibrutinib-resistant B-cell Lymphoma)

The MYC oncogene is a critical transcription factor that regulates cell proliferation and growth; its dysregulation is a hallmark of many cancers and is frequently associated with poor prognosis and drug resistance. nih.gov CDK9 is a known transcriptional regulator of MYC, making it an attractive therapeutic target. researchgate.net

Preclinical research has shown that CDK9 inhibition can be an effective strategy to overcome resistance in cancers driven by MYC, including in models of B-cell lymphoma resistant to Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441). confex.comashpublications.org In ibrutinib-resistant Mantle Cell Lymphoma (MCL), for instance, the MYC signaling pathway is often enhanced. confex.com Targeting CDK9 directly addresses this dependency.

Key Preclinical Findings:

MYC Downregulation: Voruciclib treatment leads to the downregulation of MYC transcriptional gene sets. nih.govnih.gov In AML models, CDK9 inhibition by Voruciclib caused a major downregulation of c-Myc protein levels, which, unlike MCL1, did not rebound with extended treatment. nih.gov

Overcoming Ibrutinib Resistance: In preclinical models of ibrutinib-resistant MCL, selective CDK9 inhibitors have been shown to potently induce apoptosis and downregulate both MYC and MCL1. confex.comashpublications.org This suggests that targeting the CDK9-MYC axis can circumvent resistance to BTK inhibitors.

Dual Contribution to Synergy: In AML, the downregulation of both c-Myc and MCL1 by Voruciclib contributes to its synergistic activity with venetoclax. nih.govnih.gov This dual action targets two critical survival pathways simultaneously.

confex.comashpublications.orgnih.govnih.govnih.gov| Cancer Model | Resistance Context | Key Finding | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | Ibrutinib Resistance | CDK9 inhibition downregulates MYC and MCL1, overcoming ibrutinib resistance. MYC signaling is enhanced in resistant cells. | |

| Acute Myeloid Leukemia (AML) | Venetoclax Resistance | Voruciclib-mediated downregulation of c-Myc contributes significantly to the synergistic apoptosis seen with venetoclax. | |

| Diffuse Large B-cell Lymphoma (DLBCL) | General | CDK9 inhibition downmodulates multiple oncoproteins, including MYC, and can be combined with other inhibitors (e.g., PI3K) to circumvent resistance. |

Preclinical Approaches for Overcoming Intrinsic and Acquired Resistance through Voruciclib

Preclinical studies have explored several strategies utilizing Voruciclib to overcome both intrinsic (pre-existing) and acquired (developed during treatment) therapeutic resistance. These approaches primarily leverage Voruciclib's ability to modulate key survival proteins.

The most prominent strategy is the combination of Voruciclib with a BCL-2 inhibitor. This dual-inhibition approach simultaneously targets two critical, functionally redundant anti-apoptotic proteins, BCL-2 and MCL1, making it difficult for cancer cells to evade apoptosis. confex.comnih.gov

A second key strategy involves optimizing the dosing schedule. Given the transient nature of MCL1 downregulation, an intermittent dosing schedule for Voruciclib has been proposed and tested in preclinical models. nih.govresearchgate.net This approach allows for repeated cycles of MCL1 suppression, potentially enhancing the efficacy of combination therapies and preventing the emergence of resistance. nih.gov For example, an every-other-day schedule was found to be effective in an AML xenograft model for enhancing the efficacy of venetoclax. nih.govresearchgate.net

Summary of Preclinical Mitigation Strategies:

Combination Therapy: The combination of Voruciclib with venetoclax has shown significant synergistic effects in preclinical models of both lymphoid and myeloid malignancies, providing a clear strategy to overcome MCL1-mediated resistance. nih.govnih.gov

Intermittent Dosing: An intermittent administration schedule for Voruciclib is supported by preclinical data to counteract the transient nature of MCL1 downregulation and maintain therapeutic pressure on this resistance pathway. nih.govnih.govresearchgate.net

Targeting Multiple Pathways: By inhibiting CDK9, Voruciclib simultaneously downregulates both MCL1 and MYC, tackling two major drivers of cancer cell survival and resistance. nih.govnih.gov This multi-pronged attack may prevent or delay the development of acquired resistance.

These preclinical findings provide a strong rationale for the clinical evaluation of Voruciclib, particularly in combination with other targeted agents, to improve outcomes for patients with resistant cancers. meipharma.com

Preclinical Combination Therapy Studies with Voruciclib

Synergistic Strategies with BCL-2 Family Inhibitors

A significant area of preclinical investigation involves combining Voruciclib (B612172) with inhibitors of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. The rationale for this strategy lies in the observation that while BCL-2 inhibitors like Venetoclax (B612062) are effective, cancer cells can develop resistance by upregulating other anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1). nih.gov As Voruciclib is a potent inhibitor of CDK9, a key transcriptional regulator of MCL-1, its combination with BCL-2 inhibitors is hypothesized to create a potent, dual-pronged attack on cancer cell survival pathways. nih.gov

Venetoclax Combinations in Hematologic Malignancies (Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, Diffuse Large B-cell Lymphoma)

Preclinical models have demonstrated that combining Voruciclib with the BCL-2 inhibitor Venetoclax results in significant synergistic anti-tumor activity across a range of hematologic cancers, including Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Diffuse Large B-cell Lymphoma (DLBCL). targetedonc.comashpublications.org This synergy is largely attributed to Voruciclib's ability to suppress MCL-1, a known resistance mechanism to Venetoclax. nih.govmeipharma.com

Studies have consistently shown that the combination of Voruciclib and Venetoclax leads to a synergistic induction of apoptosis in cancer cells. nih.gov In preclinical AML models, this combination demonstrated enhanced antileukemic activity in both cell lines and primary patient samples. elsevierpure.commeipharma.com The molecular mechanism behind this synergy involves the Voruciclib-mediated inhibition of CDK9, which leads to the downregulation of MCL-1 and c-Myc protein levels. ashpublications.orgelsevierpure.com The transient downregulation of MCL-1 is a key factor in sensitizing cancer cells to Venetoclax-induced apoptosis. elsevierpure.com This enhanced apoptosis translates to more significant anti-tumor effects, with murine xenograft models showing decreased tumor growth rates and improved survival with the combination therapy compared to either agent alone. targetedonc.comashpublications.org

| Malignancy | Model Type | Key Findings | Mechanism of Synergy | Reference Index |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Cell lines and primary patient samples | Synergistic induction of apoptosis and antileukemic activity. | Downregulation of MCL-1 and c-Myc. ashpublications.orgelsevierpure.com | nih.govelsevierpure.commeipharma.com |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL B-cells with bone marrow stromal cell co-culture | Synergistic killing of CLL cells, regardless of risk status. | Presumed potent apoptosis induction via CDK9-mediated MCL-1 inhibition combined with BCL-2 inhibition. | ashpublications.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | In vivo xenograft models | Synergistic cell death and tumor growth impediment. | Repression of MCL-1 protein expression. nih.gov |

Research into the combination of Voruciclib and Venetoclax for DLBCL has revealed differential responses depending on the molecular subtype. nih.gov In vivo preclinical studies have shown that the combination therapy leads to model-dependent tumor cell apoptosis and inhibition of tumor growth. nih.gov

The strongest anti-tumor responses were observed in models of the high-risk Activated B-cell (ABC) subtype of DLBCL. nih.gov In contrast, models of the Germinal Center B-cell like (GCB) subtype exhibited more intermediate or modest responses to the combination. nih.gov Interestingly, one preclinical model of the ABC subtype did not show a response to the treatment, highlighting the heterogeneity even within subtypes. nih.gov These findings suggest that the efficacy of combining Voruciclib and Venetoclax may be particularly pronounced in specific, high-risk subsets of DLBCL patients.

| DLBCL Subtype | Preclinical Model | Observed Response to Combination Therapy | Reference Index |

|---|---|---|---|

| Activated B-Cell (ABC) | U2932, RIVA | Strongest response, significant tumor growth inhibition, durable tumor remission in one model. | nih.gov |

| Activated B-Cell (ABC) | OCI-LY10 | No response observed. | nih.gov |

| Germinal Center B-Cell (GCB) | NU-DHL-1, SU-DHL-4 | Intermediate/modest but significant response. | nih.gov |

While preclinical studies have demonstrated the efficacy of the Voruciclib and Venetoclax combination in primary AML patient samples, which inherently contain leukemic stem cell populations, specific analyses focusing directly on the impact on LSCs are not extensively detailed in the available literature. elsevierpure.com The observed antileukemic activity in these primary samples suggests a potential effect against LSCs, but further dedicated research is required to fully elucidate the specific impact of this combination on the LSC population.

Navitoclax (BCL-2/BCL-xL Inhibitor) Combinations

Preclinical studies specifically evaluating the combination of Voruciclib with the BCL-2/BCL-xL inhibitor Navitoclax have not been described in the currently available research literature.

Synergistic Strategies with KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib)

Preclinical research has explored the potential of Voruciclib in combination with inhibitors targeting the KRAS G12C mutation, a common driver in various solid tumors. As a CDK9 inhibitor, Voruciclib has demonstrated single-agent efficacy against multiple KRAS-mutant cancer cell lines by downregulating MYC, a key downstream effector of KRAS signaling.

Building on this, studies have shown that Voruciclib acts synergistically when combined with specific KRAS G12C inhibitors like Sotorasib and Adagrasib. In vitro experiments across a panel of cancer cell lines harboring the KRAS G12C mutation showed synergistic growth inhibition in most lines tested. This synergy was also observed in an in vivo tumor model, suggesting that the dual inhibition of CDK9 and KRAS G12C could be an effective therapeutic strategy for these cancers.

| Combination Agent | Model Type | Key Findings | Reference Index |

|---|---|---|---|

| Sotorasib | KRAS G12C-mutant cell lines, in vivo tumor model | Synergistic growth inhibition observed in most cell lines and in vivo. | |

| Adagrasib | KRAS G12C-mutant cell lines | Synergistic growth inhibition observed in most cell lines. |

Advanced Methodologies and Analytical Approaches in Voruciclib Research

In Vitro and In Vivo Pharmacodynamic Profiling

Pharmacodynamic studies have been central to characterizing the biological effects of Voruciclib (B612172) following its administration. These studies measure the compound's impact on key molecular targets and pathways within cancer cells, providing direct evidence of its mechanism of action.

Quantification of MCL1 Protein Expression Changes

As a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a primary downstream effect of Voruciclib is the transcriptional suppression of short-lived proteins critical for cancer cell survival. Among the most significant of these is the Myeloid Cell Leukemia 1 (MCL1) protein, an anti-apoptotic member of the BCL-2 family. The overexpression of MCL1 is a known mechanism of resistance to other anticancer agents, such as the BCL-2 inhibitor Venetoclax (B612062). nih.gov

Research has consistently demonstrated that Voruciclib treatment leads to the repression of MCL1 protein expression in various preclinical cancer models. bohrium.comlls.org This effect is a direct consequence of inhibiting CDK9, which is a key transcriptional regulator for the MCL1 gene. bohrium.com In vitro studies across a panel of Diffuse Large B-cell Lymphoma (DLBCL) cell lines, including both Activated B-cell (ABC) and Germinal Center B-cell (GCB) subtypes, showed a targeted downregulation of MCL1 protein. This repression was observed using immunoblotting techniques and was often accompanied by an increase in markers of apoptosis, such as cleaved PARP.

In vivo, the effect of orally administered Voruciclib on MCL1 levels has been confirmed in xenograft models. In mice bearing OCI-LY10 DLBCL xenografts, daily oral administration of Voruciclib resulted in a dose-dependent decrease in MCL1 protein expression within the tumors, as measured by both western blot and immunohistochemical (IHC) analysis of the resected tumor tissue. Similarly, in models of Acute Myeloid Leukemia (AML), Voruciclib treatment effectively downregulates MCL1. nih.gov Clinical studies have further corroborated these preclinical findings, with analyses of patient samples showing a decrease in MCL1 messenger RNA (mRNA) expression following Voruciclib treatment. adelaide.edu.augoogle.comnih.gov

| Model System | Cancer Type | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| SU-DHL-4, U2932, RIVA, OCI-LY10, NU-DHL-1, SU-DHL-6 Cell Lines | Diffuse Large B-cell Lymphoma (DLBCL) | Western Blot | Dose-dependent downregulation of MCL-1 protein expression in vitro. | |

| OCI-LY10 Xenograft Mice | Diffuse Large B-cell Lymphoma (DLBCL) | Western Blot, Immunohistochemistry (IHC) | Dose-dependent decrease in MCL-1 protein in tumors following oral administration. | |

| MV4-11, THP-1 Cell Lines & Primary Patient Samples | Acute Myeloid Leukemia (AML) | Western Blot | Transient downregulation of MCL-1 protein, contributing to synergy with Venetoclax. | nih.gov |

| CLL Patient Samples | Chronic Lymphocytic Leukemia (CLL) | RNA-Sequencing | Trend towards reduced Mcl-1 mRNA after treatment. | |

| AML & B-cell Malignancy Patient Samples | AML, B-cell Malignancies | Gene Set Analysis | Decrease in MCL1 mRNA expression observed in clinical trial patients. | adelaide.edu.aunih.gov |

Analysis of RNA Polymerase II Serine 2 Phosphorylation

CDK9 is the kinase component of the Positive Transcription Elongation Factor b (P-TEFb) complex. mdpi.com A primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the serine 2 (Ser2) position. nih.gov This phosphorylation event is a critical switch that allows the polymerase to transition from promoter-proximal pausing to productive transcript elongation. nih.gov

Inhibition of CDK9 by Voruciclib is therefore expected to decrease the levels of RNAPII Ser2 phosphorylation (pSer2). This has been a key pharmacodynamic biomarker used to confirm the on-target activity of the compound. Western blot analyses in DLBCL cell lines, such as SU-DHL-4, demonstrated a clear inhibition of RNAPII pSer2 following treatment with Voruciclib. lls.org This reduction in pSer2 is a direct upstream indicator of the subsequent downregulation of transcriptional targets like MCL1 and MYC. lls.org In clinical studies involving patients with AML and B-cell malignancies, on-target activity was confirmed by observing reduced phosphorylation of RNAPII in patient samples. adelaide.edu.augoogle.comnih.gov Flow cytometry analysis of AML blasts from patients showed a significant decrease in RNAPII pSer2 phosphorylation in on-treatment samples compared to pre-treatment levels. This provides strong evidence that Voruciclib engages its target and elicits the expected downstream biological effect in patients. meipharma.comresearchgate.net

Monitoring of MYC Phosphorylation and Expression Dynamics

The MYC proto-oncogene is another critical short-lived transcript that is regulated by CDK9-mediated transcriptional elongation. researchgate.net Overexpression of the MYC protein is a hallmark of many cancers, where it drives proliferation and is associated with poor prognosis. adelaide.edu.auresearchgate.net Voruciclib research has focused significantly on its ability to modulate MYC.

Application of Functional Genomic and Proteomic Techniques

To gain a deeper and more global understanding of Voruciclib's effects, researchers have applied a range of high-throughput genomic and proteomic technologies.

Immunoblotting (Western Blotting): This foundational technique has been extensively used to provide specific, quantitative data on key protein changes. It has been the primary method for confirming the dose-dependent downregulation of MCL-1, the inhibition of RNA Pol II Ser2 phosphorylation, the reduction of total c-MYC levels, the decrease in MYC Ser62 phosphorylation, and the induction of apoptosis via cleaved PARP in numerous preclinical models. lls.orgresearchgate.net

RNA-sequencing (RNA-Seq): To understand the global transcriptional consequences of CDK9 inhibition, RNA-Seq has been employed. In a clinical study with CLL patients, longitudinal transcriptomic analysis of sequential blood samples via RNA-Seq revealed a trend towards reduced MCL1 mRNA levels after Voruciclib treatment. In other patient samples from a phase 1 trial, analysis led to the identification of downregulation in MYC and NF-κB transcriptional gene sets, providing a broad view of the pathways impacted by the drug. adelaide.edu.augoogle.com

Phosphoproteomics: A phosphoproteomics approach was utilized in KRAS-mutant solid tumor models to assess the acute effects of Voruciclib on protein phosphorylation networks. researchgate.net This unbiased screen in MIA PaCa-2 pancreatic cancer cells detected hundreds of proteins with decreased phosphorylation, confirming a rapid downregulation of RNAPII-associated proteins that control MYC transcription and identifying the novel effect on MYC Ser62 phosphorylation. researchgate.net

Chromatin Immunoprecipitation-sequencing (ChIP-seq): Research into CDK9 inhibitors like Voruciclib has utilized ChIP-seq to investigate the epigenetic mechanisms of action. lls.org Studies with other selective CDK9 inhibitors show that treatment induces global changes in RNAPII pausing at gene promoters. researchgate.net Furthermore, ChIP-seq for histone marks such as H3K4me3 (associated with active promoters) and H3K27ac (associated with active enhancers) revealed that CDK9 inhibition leads to a global decrease in promoter activation and a reprogramming of the super-enhancer landscape, including at critical oncogenes like MYC. researchgate.net This technique provides a mechanistic link between CDK9 inhibition and the broad transcriptional changes observed via RNA-Seq.

Development and Application of Novel Preclinical Evaluation Platforms

The development of Voruciclib has also incorporated innovative platforms to better predict clinical responses. One such technology is the CIVO Multiplexed Tumor Micro-dosing Technology . bohrium.comlls.org

CIVO allows for the simultaneous in vivo assessment of multiple drugs and combinations within a single tumor. bohrium.comlls.org In preclinical studies involving DLBCL xenograft models, the CIVO platform was used to evaluate the combination of Voruciclib and Venetoclax. bohrium.com The technology involves micro-injecting minute, non-systemic doses of the drugs directly into discrete locations within a live tumor. After a short period (e.g., 24 hours), the tumor is resected, and the localized cellular response at each injection site is analyzed. lls.org

For the Voruciclib and Venetoclax combination, tissue sections were stained for cleaved caspase 3 (CC3), a marker of apoptosis. lls.org This approach successfully differentiated DLBCL models that were sensitive to the combination (showing a strong apoptotic response) from those that were resistant. bohrium.com The results demonstrated that CIVO represents a viable functional precision medicine tool for identifying tumors that are most likely to respond to a given therapy, potentially guiding patient selection in future clinical trials. bohrium.comlls.org

Structure-Activity Relationship (SAR) Studies for Voruciclib Analogues and Related Compounds

Voruciclib is a structurally distinct, second-generation CDK inhibitor that is considered an analogue of the older, pan-CDK inhibitor, Flavopiridol. lls.org The structure-activity relationship can be understood by comparing these two molecules, as the specific structural modifications in Voruciclib confer a more selective and potentially more tolerable profile.

Flavopiridol is a flavonoid-based compound with broad activity against multiple CDKs. Voruciclib shares the core flavonoid scaffold but has key differences in its C and D rings that are believed to be responsible for its differentiated target profile.

C-Ring Modification: Voruciclib possesses a trifluoromethyl (CF3) group at the 4-position of the phenyl C-ring. lls.org

D-Ring Modification: The saturated heterocyclic D-rings are different. Voruciclib contains a 2-hydroxymethyl-1-methylpyrrolidin-3-yl ring, whereas Flavopiridol has a 3-hydroxy-1-methylpiperidiny-4-yl ring. lls.org

Kinase profiling studies have shown that while both compounds potently inhibit CDKs 9, 6, 4, and 1, Voruciclib exhibits significantly less activity against kinases outside the CDK family. A notable example is the substantially lower activity of Voruciclib against the highly related kinases ICK and MAK. While Flavopiridol inhibits MAK and its primary target CDK9 with nearly equal potency, Voruciclib is approximately 100-fold more selective for CDK9 over MAK. This enhanced selectivity is attributed to the structural differences, particularly in the D-ring, and results in Voruciclib having less off-target liability, which is a critical improvement in the development of CDK inhibitors.

| Feature | (2S,3R)-Voruciclib | Flavopiridol | SAR Implication |

|---|---|---|---|

| Core Scaffold | Flavonoid | Flavonoid | Shared basis for CDK binding. |

| C-Ring Substitution | Trifluoromethyl (CF3) group at 4-position of phenyl ring. | Unsubstituted at equivalent position. | Contributes to differentiated binding profile. |

| D-Ring Structure | 2-hydroxymethyl-1-methylpyrrolidin-3-yl | 3-hydroxy-1-methylpiperidiny-4-yl | Considered a primary driver of altered kinase selectivity. |

| Kinase Selectivity | Highly selective for CDK subfamily; ~100-fold greater selectivity for CDK9 vs. MAK. | Broad activity; potent against CDKs but also non-CDK targets like ICK and MAK. Equipotent against CDK9 and MAK. | Voruciclib's modifications lead to reduced off-target activity and a more favorable therapeutic window. |

Q & A

Basic Research Questions

What is the primary mechanism of action of (2S,3R)-Voruciclib in CDK4/6 inhibition, and how does it differ from other CDK inhibitors?

Methodological Answer:

this compound selectively inhibits CDK4/6 by binding to the ATP-binding pocket, preventing phosphorylation of the retinoblastoma (Rb) protein. This blocks cell cycle progression from G1 to S phase, leading to senescence or apoptosis in cancer cells . Key experimental approaches to validate this mechanism include:

- Kinase inhibition assays (e.g., IC50 determination using recombinant CDK4/6 and cyclin D1 complexes).

- Flow cytometry to assess cell cycle arrest in Rb-positive vs. Rb-negative cell lines.

- Western blotting to measure Rb phosphorylation status post-treatment.

Unlike pan-CDK inhibitors (e.g., flavopiridol), Voruciclib’s specificity reduces off-target effects, as shown in kinase selectivity profiling studies .

Which preclinical models are most suitable for evaluating this compound’s efficacy, and how should viability assays be optimized?

Methodological Answer:

Cell lines: Use ABCB1/ABCG2-overexpressing models (e.g., SW620/AD300, NCI-H460/MX20) to assess multidrug resistance (MDR) reversal potential .

Assay optimization:

- CCK-8 viability assays with dose-response curves (0.1–10 μM, 72-hour exposure) to calculate IC50 values .

- Normalization: Include parental cell lines (e.g., SW620) as controls to isolate MDR effects.

- Replicates: Perform triplicate experiments with 95% confidence intervals to address variability in drug response (see Figure 3B–E in ).

| Cell Line | IC50 (μM) | Resistance Fold Change |

|---|---|---|

| SW620 (Parental) | 0.8 | 1.0 |

| SW620/AD300 (ABCB1+) | 2.5 | 3.1 |

| NCI-H460 (Parental) | 1.2 | 1.0 |

| NCI-H460/MX20 (ABCG2+) | 4.7 | 3.9 |

What pharmacokinetic challenges are associated with this compound, and how can they be addressed in preclinical studies?

Methodological Answer:

Voruciclib exhibits poor oral bioavailability due to efflux by ABC transporters. Strategies to optimize pharmacokinetics:

- Co-administration with MDR inhibitors (e.g., elacridar) to enhance bioavailability .

- IV dosing in murine xenografts to bypass first-pass metabolism.

- LC-MS/MS quantification in plasma/tissue to calculate AUC, Cmax, and half-life.

- Toxicokinetic profiling to identify dose-limiting organ toxicities (e.g., gastrointestinal effects observed at >10 mg/kg in mice ).

Advanced Research Questions

How can this compound be integrated into combination therapies to overcome Venetoclax resistance in AML?

Methodological Answer:

Venetoclax resistance in AML is often mediated by MCL-1 upregulation. Voruciclib’s CDK9 inhibition reduces MCL-1 transcription, synergizing with Venetoclax .

Experimental design:

- Dose escalation: Use a 3+3 design (e.g., Voruciclib 50 mg every other day + Venetoclax 400 mg daily) to identify MTD .

- Synergy assessment: Calculate combination indices (CI) via Chou-Talalay method.

- Biomarker validation: Measure MCL-1 mRNA (qPCR) and protein (flow cytometry) in bone marrow samples pre/post-treatment.

What molecular mechanisms underlie ABCB1/ABCG2-mediated resistance to this compound, and how can they be targeted?

Methodological Answer:

ABCB1/ABCG2 efflux pumps reduce intracellular Voruciclib accumulation.

Approaches to overcome resistance:

- CRISPR knockout of ABCB1/ABCG2 in resistant cell lines to confirm functional role.

- Co-treatment with TKIs (e.g., nilotinib) to inhibit transporter activity.

- Nanoformulation (e.g., liposomal encapsulation) to bypass efflux .

How can translational researchers reconcile contradictory data on Voruciclib’s efficacy across cancer types?

Methodological Answer:

Discrepancies in IC50 values (e.g., 0.8 μM in SW620 vs. 4.7 μM in NCI-H460/MX20 ) arise from tumor-specific factors:

- Rb status: Rb-deficient tumors (e.g., triple-negative breast cancer) show reduced sensitivity.

- Microenvironment: Hypoxia-induced ABCG2 upregulation in solid tumors vs. hematologic malignancies.

Validation steps: - Patient-derived xenografts (PDXs) to recapitulate human tumor heterogeneity.

- Multivariate analysis (e.g., Cox regression) to identify predictive biomarkers (e.g., CDK6 expression).

Guidance for Rigorous Research Design

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

- Avoid vague questions: Instead of “Is Voruciclib effective?”, ask “How does ABCB1 overexpression modulate Voruciclib’s IC50 in Rb-positive colorectal cancer models?” .

- Leverage PICO framework for clinical studies: Population (R/R AML), Intervention (Voruciclib + Venetoclax), Comparison (Venetoclax monotherapy), Outcome (CR rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.